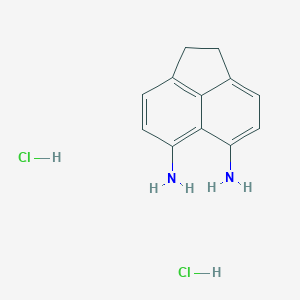

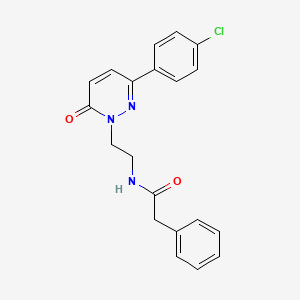

![molecular formula C12H7BrN2OS2 B2559305 N-(ベンゾ[d]チアゾール-2-イル)-5-ブロモチオフェン-2-カルボキサミド CAS No. 313404-36-3](/img/structure/B2559305.png)

N-(ベンゾ[d]チアゾール-2-イル)-5-ブロモチオフェン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are synthesized by coupling substituted 2-amino benzothiazoles with various other compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . Each of these compounds crystallizes in a different crystal system or space group .Chemical Reactions Analysis

The amino group of semicarbazide/thiosemicarbazide hydrochloride acts as a nucleophile, and addition of nucleophilic nitrogen occurs on the active carbonyl group of benzothiazole amide derivatives, resulting in the formation of target compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound and its substituents .科学的研究の応用

- ベンゾチアゾール誘導体は、その抗腫瘍活性について研究されてきました。 N-(ベンゾ[d]チアゾール-2-イル)-5-ブロモチオフェン-2-カルボキサミドは、その構造的特徴と細胞標的との潜在的な相互作用により、潜在的な抗がん剤として検討することができます .

- フルルビプロフェンは、N-(ベンゾ[d]チアゾール-2-イル)-5-ブロモチオフェン-2-カルボキサミドの誘導体であり、非ステロイド性抗炎症薬(NSAID)です。 その抗炎症、鎮痛、解熱作用により、変形性関節症などの治療に役立ちます .

- ベンゾチアゾール化合物は、抗菌効果を示すことが示されています。 N-(ベンゾ[d]チアゾール-2-イル)-5-ブロモチオフェン-2-カルボキサミドの抗菌の可能性に関するさらなる探求は、価値がある可能性があります .

- ベンゾチアゾール誘導体は、その抗痙攣活性について研究されてきました。 N-(ベンゾ[d]チアゾール-2-イル)-5-ブロモチオフェン-2-カルボキサミドが神経興奮性に与える影響を調査することで、その治療の可能性に関する洞察を得ることができます .

- ベンゾチアゾールは、抗真菌特性を示します。 N-(ベンゾ[d]チアゾール-2-イル)-5-ブロモチオフェン-2-カルボキサミドは、特定の真菌株に対する抗真菌効力を評価できます .

- N-(ベンゾ[d]チアゾール-2-イル)-5-ブロモチオフェン-2-カルボキサミドを含む2-アミノベンゾチアゾールは、汎用性の高い合成中間体として機能します。 研究者はそれらを使用して、さまざまな縮合複素環化合物を生成し、新しい薬物につながる可能性があります .

抗がん特性

抗炎症および鎮痛効果

抗菌活性

抗痙攣特性

抗真菌アプリケーション

合成中間体および創薬

要約すると、N-(ベンゾ[d]チアゾール-2-イル)-5-ブロモチオフェン-2-カルボキサミドは、がん研究、炎症の管理、および抗菌研究において有望です。そのユニークな構造と潜在的な用途は、さらなる調査に値します。 🌟

作用機序

Target of Action

N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide is a compound that has been synthesized and studied for its potential biological activities Compounds with similar structures, such as other thiazole derivatives, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects . These activities suggest that the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation . This suggests that N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Based on the known activities of similar thiazole derivatives, it can be inferred that this compound might affect pathways related to inflammation, microbial growth, or tumor progression . The compound could potentially influence these pathways by interacting with key enzymes or receptors, thereby altering their activity and downstream effects.

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . This suggests that N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide might also have favorable ADME properties, which could contribute to its potential as a therapeutic agent.

Result of Action

Based on the known activities of similar thiazole derivatives, it can be inferred that this compound might have anti-inflammatory, antimicrobial, or antitumor effects . These effects could result from the compound’s interaction with its targets and its influence on relevant biochemical pathways.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of many compounds . Therefore, these factors might also influence the action of N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that benzothiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Cellular Effects

Benzothiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may interact with various cellular processes .

Molecular Mechanism

Benzothiazole derivatives have been reported to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Dosage Effects in Animal Models

Benzothiazole derivatives have been reported to exhibit antidepressant and anticonvulsant effects in animal models .

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2OS2/c13-10-6-5-9(17-10)11(16)15-12-14-7-3-1-2-4-8(7)18-12/h1-6H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFSBOJNWOHWJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

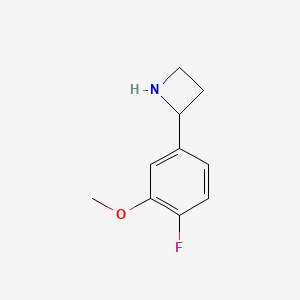

![5-chloro-2-(methylsulfanyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2559223.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2559224.png)

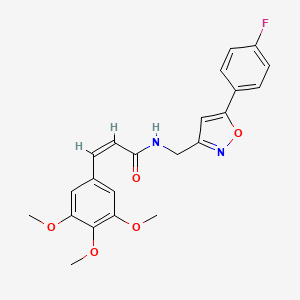

![N-[(2Z)-2-[(3,4-dimethylanilino)methylidene]-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2559226.png)

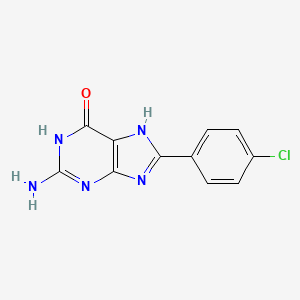

![methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate](/img/structure/B2559228.png)

![1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2559234.png)

![4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2559235.png)

![N-[3-(Cyclopropylsulfamoyl)phenyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2559237.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2559243.png)